molecular formula C15H15ClFNO5S2 B2912623 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1798488-13-7

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No. B2912623
CAS RN: 1798488-13-7
M. Wt: 407.86
InChI Key: WSJZTYRDCRUMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, also known as CFTR inhibitor, is a chemical compound used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder affecting the lungs, pancreas, and other organs. CFTR inhibitor is a valuable tool for investigating the function and dysfunction of CFTR, and has potential applications in the development of new therapies for cystic fibrosis and other diseases.

Mechanism Of Action

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor works by binding to the 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine protein and blocking its activity. Specifically, it binds to a site on the protein known as the ATP binding site, which is required for 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine to function properly. By blocking this site, 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor prevents the transport of chloride ions across cell membranes, leading to a decrease in fluid secretion in various tissues. This mechanism of action has been extensively studied and provides valuable insights into the function of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and its role in disease.
Biochemical and Physiological Effects:
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor has a number of biochemical and physiological effects on cells and tissues. In vitro studies have shown that 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor reduces chloride ion transport across cell membranes, leading to decreased fluid secretion in various tissues. In vivo studies in animal models have shown that 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor can reduce sweat gland function, intestinal secretion, and airway hydration. These effects are consistent with the known functions of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and provide valuable insights into the role of this protein in various physiological processes.

Advantages And Limitations For Lab Experiments

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a highly specific inhibitor of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, meaning that it can be used to selectively block the activity of this protein without affecting other cellular processes. Another advantage is that it is a well-characterized compound with a known mechanism of action, making it a valuable tool for investigating the function of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. However, one limitation is that 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor is relatively expensive compared to other laboratory reagents, which can also limit its use in some settings.

Future Directions

There are many potential future directions for research involving 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor. One area of interest is the development of new compounds that can modulate 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine activity in different ways, potentially leading to new therapies for cystic fibrosis and other diseases. Another area of interest is the use of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor in combination with other drugs to enhance its efficacy or reduce toxicity. Additionally, there is ongoing research into the role of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine in various physiological processes, which may lead to new insights into the pathophysiology of cystic fibrosis and other diseases. Overall, 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor is a valuable tool for scientific research and has the potential to lead to important advances in the understanding and treatment of cystic fibrosis and other diseases.

Synthesis Methods

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor can be synthesized using a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2-furancarboxaldehyde to form a key intermediate, which is then reacted with pyrrolidine and sulfonating agents to produce 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor. The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor is a complex process that requires careful attention to reaction conditions and purification methods to ensure high purity and yield.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor is used extensively in scientific research to study the function and dysfunction of the 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine protein. It is commonly used in laboratory experiments to block the activity of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and investigate its role in various cellular processes. For example, 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor has been used to study the role of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine in sweat gland function, intestinal secretion, and airway hydration. 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor has also been used in drug discovery efforts to identify new compounds that can modulate 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine activity and potentially treat cystic fibrosis and other diseases.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZTYRDCRUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

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